Cas no 269055-15-4 (Etravirine)

Etravirine 化学的及び物理的性質
名前と識別子
-
- Etravirine
- 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3, 5-dimethylbenzonitrile
- Etravirine (TMC125)
- 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3, 5 –dimethylbenzonitrile
- R165335
- R-165335
- TMC 125
- TMC-125
- Aryl halide chemistry informer library compound X11
- 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
- DTXCID40103903
- 4-(6-amino-5-bromo-2-(4-cyanophenylamino)pyrimidin-4-ylamino)-3,5-dimethylbenzonitrile
- DB06414
- cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-
- 4-({6-AMINO-5-BROMO-2-[(4-CYANOPHENYL)AMINO]PYRIMIDIN-4-YL}OXY)-3,5-DIMETHYLBENZONITRILE
- R165335-TMC125
- HE-0088
- 4-[6-azanyl-5-bromanyl-2-[(4-cyanophenyl)amino]pyrimidin-4-yl]oxy-3,5-dimethyl-benzenecarbonitrile
- CHEMBL308954
- FT-0668443
- 4-[6-amino-5-bromo-2-(4-cyano-phenylamino)-pyrimidin-4-yloxy]-3,5-dimethyl-benzonitrile
- A818671
- 4-[[6-amino-5-bromo-2-(4-cyanoanilino)-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
- AC-8503
- DTXSID30181412
- AM20080899
- AKOS015896355
- Etravine; Etravirine
- J05AG04
- A26965
- BCP03562
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
- SCHEMBL52691
- PYGWGZALEOIKDF-UHFFFAOYSA-N
- ETRAVIRINE [MART.]
- EX-A4282
- 65B
- 4-[[4-amino 5-bromo-6-(4-cyano-2,6-dimethylphenyloxy)-2-pyrimidinyl]amino]benzonitrile
- 4-[[4-amino-5-bromo-6-(4-cyano-2,6-dimethylphenyloxy)-2-pyrimidinyl]-amino]benzonitrile
- ETRAVIRINE [VANDF]
- s3080
- Etravirina
- NS00008301
- ETRAVIRINE [ORANGE BOOK]
- Benzonitrile, 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-
- MFCD09837879
- Intelence
- EN300-23542752
- J-513179
- 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile
- 4-((6-amino-5-bromo-2-((4-cyanophenyl) amino) pyrimidin-4-yl) oxy)-3, 5-dimethylbenzonitrile
- Etravirine [INN]
- 4-({6-amino-5-bromo-2-[(4-
- 4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethyl-benzonitrile
- 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl -benzonitrile
- 3m8p
- ETRAVIRINE [EMA EPAR]
- ETRAVIRINE [JAN]
- ETRAVIRINE (MART.)
- Etravirine [USAN:INN:BAN:JAN]
- CCG-269074
- ETRAVIRINE [MI]
- 269055-15-4
- D04112
- Q414762
- Etravirine- Bio-X
- SY097013
- 4-(6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile
- Benzonitrile, 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethyl-
- Etravirine (JAN/USAN/INN)
- AB01566873_01
- Intelence(TM)
- 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethyl-benzonitrile
- UNII-0C50HW4FO1
- TMC125
- FT-0668442
- DAPY deriv
- NCGC00345885-02
- 4-(6-amino-5-bromo-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile
- Diaminopyrimidine deriv
- SR-01000944895
- CHEBI:63589
- GTPL12675
- 0C50HW4FO1
- 4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
- PB32778
- BCP9000006
- TMC-125/R-165335
- HY-90005
- HMS3651P20
- BA164437
- 4-[[4-amino-5-bromo-6-(4-cyano-2,6-dimethylphenyloxy)-2-pyrimidinyl]amino]benzonitrile
- etravirinum
- ETRAVIRINE [USAN]
- BDBM50103642
- CS-0435
- TMC125 cpd
- BCP0726000193
- Benzonitrile,4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-
- Intelence (TN)
- ETRAVIRINE [WHO-DD]
- R 165335
- SW219570-1
- Etravirine-d8
- FT-0658058
- SR-01000944895-1
- NCGC00345885-04
- DB-067700
- DB-262849
- SBI-0654096.0001
- 4-[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]pyrimidin-4-yl ]oxy-3,5-dimethyl-benzonitrile
- BRD-K74717603-001-02-2
- 394729-17-0
- GLXC-04866
-
- MDL: MFCD09837879
- インチ: InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)
- InChIKey: PYGWGZALEOIKDF-UHFFFAOYSA-N
- ほほえんだ: N#CC1=CC(C)=C(C(C)=C1)OC2=NC(NC3=CC=C(C=C3)C#N)=NC(N)=C2Br
計算された属性
- せいみつぶんしりょう: 434.04900
- どういたいしつりょう: 434.04907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 609
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- 互変異性体の数: 9
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: 246-251 °C
- ふってん: 637.4±65.0 °C at 760 mmHg
- フラッシュポイント: 339.3±34.3 °C
- PSA: 120.64000
- LogP: 5.37156
- かんど: 熱と光に敏感
Etravirine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:UN 3077 9 / PGIII
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Etravirine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A403297-10mg |
4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile |
269055-15-4 | 98% | 10mg |
$11.0 | 2025-02-19 | |
Key Organics Ltd | HE-0088-1MG |
Etravirine |
269055-15-4 | >97% | 1mg |
£44.00 | 2025-02-08 | |
Ambeed | A403297-100mg |
4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile |
269055-15-4 | 98% | 100mg |
$21.0 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A78360-1g |
Etravirine |
269055-15-4 | ≥98% | 1g |
¥949.0 | 2023-09-08 | |
TRC | E937000-50mg |
Etravirine |
269055-15-4 | 50mg |
$464.00 | 2023-05-18 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1528-100MG |
Etravirine |
269055-15-4 | >95.0%(T)(HPLC) | 100mg |
¥315.00 | 2024-04-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E126710-5mg |
Etravirine |
269055-15-4 | ≥95% | 5mg |
¥114.90 | 2023-09-03 | |
DC Chemicals | DC4234-250 mg |
Etravirine |
269055-15-4 | >98% | 250mg |
$800.0 | 2022-02-28 | |
TRC | E937000-5mg |
Etravirine |
269055-15-4 | 5mg |
$ 85.00 | 2023-09-07 | ||
S e l l e c k ZHONG GUO | S3080-5mg |
Etravirine (TMC125) |
269055-15-4 | 99.97% | 5mg |
¥577.17 | 2023-09-15 |
Etravirine 関連文献
-
T. Kjellman,X. Xia,V. Alfredsson,A. E. Garcia-Bennett J. Mater. Chem. B 2014 2 5265
-
Nilanjana Jain (Pancholi),Swagata Gupta,Neelima Sapre,Nitin S. Sapre RSC Adv. 2015 5 14814
-
Chevonne Reynolds,Charles B. de Koning,Stephen C. Pelly,Willem A. L. van Otterlo,Moira L. Bode Chem. Soc. Rev. 2012 41 4657
-
4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studiesXi Wang,Yuanxun Wang,Xuemin Li,Zhenyang Yu,Chun Song,Yunfei Du RSC Med. Chem. 2021 12 1650
-
Pintu Maity,Debasish Kundu,Tubai Ghosh,Brindaban C. Ranu Org. Chem. Front. 2018 5 1586
-
6. Medicinal chemistry strategies for discovering antivirals effective against drug-resistant virusesYue Ma,Estrella Frutos-Beltrán,Dongwei Kang,Christophe Pannecouque,Erik De Clercq,Luis Menéndez-Arias,Xinyong Liu,Peng Zhan Chem. Soc. Rev. 2021 50 4514
-
Hugo Vite-Caritino,Oscar Méndez-Lucio,Héctor Reyes,Alberto Cabrera,Daniel Chávez,José L. Medina-Franco RSC Adv. 2016 6 2119
-
Zhongxia Zhou,Tao Liu,Gaochan Wu,Dongwei Kang,Zhipeng Fu,Zhao Wang,Erik De Clercq,Christophe Pannecouque,Peng Zhan,Xinyong Liu Org. Biomol. Chem. 2019 17 3202
-
Youlan Wan,Yafeng Tian,Wenjie Wang,Shuangxi Gu,Xiulian Ju,Genyan Liu RSC Adv. 2018 8 40529
-
Zhongxia Zhou,Tao Liu,Dongwei Kang,Zhipeng Huo,Gaochan Wu,Dirk Daelemans,Erik De Clercq,Christophe Pannecouque,Peng Zhan,Xinyong Liu Org. Biomol. Chem. 2018 16 1014
Etravirineに関する追加情報
Recent Advances in Etravirine (269055-15-4) Research: A Comprehensive Update
Etravirine (CAS: 269055-15-4), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), continues to be a critical component in the treatment of HIV-1 infection, particularly in cases of drug-resistant strains. Recent studies have focused on optimizing its pharmacokinetic properties, exploring novel formulations, and investigating its efficacy in combination therapies. This research brief synthesizes the latest findings from peer-reviewed publications and clinical trials to provide a comprehensive overview of Etravirine's current status in the field of chemical biology and medicine.
A 2023 study published in the Journal of Antimicrobial Chemotherapy investigated the structural modifications of Etravirine to enhance its blood-brain barrier penetration. Researchers utilized molecular docking simulations and in vitro models to demonstrate that subtle alterations to the 269055-15-4 scaffold could significantly improve CNS bioavailability while maintaining potent antiviral activity. These findings have important implications for treating HIV-associated neurocognitive disorders, where current NNRTIs often show limited efficacy.
Clinical research has recently focused on Etravirine's role in long-acting antiretroviral regimens. Phase II trials presented at the 2024 Conference on Retroviruses and Opportunistic Infections (CROI) showed promising results for a novel nanocrystal formulation of Etravirine, achieving sustained plasma concentrations for up to 8 weeks after a single intramuscular injection. This advancement could revolutionize treatment adherence strategies, particularly for patients with complex medication schedules.
Emerging data from pharmacogenomic studies have revealed new insights into Etravirine's metabolism pathways. Whole-genome sequencing analyses identified previously unknown polymorphisms in CYP2C19 that significantly influence 269055-15-4 clearance rates. These findings, published in Pharmacogenomics Journal (2024), suggest the potential for personalized dosing algorithms based on genetic profiling, potentially reducing adverse effects while maintaining therapeutic efficacy.
Recent in vitro studies have explored Etravirine's potential beyond HIV treatment. Research in Nature Chemical Biology (2023) demonstrated that 269055-15-4 exhibits unexpected inhibitory effects on certain cancer-associated kinases, opening new avenues for drug repurposing. While preliminary, these findings warrant further investigation into Etravirine's potential as a multi-target therapeutic agent.
The development of Etravirine-resistant HIV strains remains an area of active investigation. A 2024 study in PLoS Pathogens characterized novel resistance mutations through deep mutational scanning, providing crucial data for next-generation NNRTI design. These findings emphasize the importance of continued surveillance and the development of backup compounds within the 269055-15-4 chemical class.
Manufacturing improvements for Etravirine have also been reported, with several patents filed in 2023-2024 describing more efficient synthetic routes for 269055-15-4 production. These process chemistry advancements promise to reduce production costs while maintaining high purity standards, potentially improving global access to this essential antiretroviral medication.
In conclusion, recent research on Etravirine (269055-15-4) demonstrates significant progress across multiple fronts, from basic science to clinical applications. The compound continues to reveal new therapeutic potentials while maintaining its critical role in HIV management. Future studies will likely focus on expanding its clinical utility through innovative formulations and exploring its emerging applications in other disease areas.
269055-15-4 (Etravirine) 関連製品
- 871269-05-5(2-Ethoxy-5-(N,N-diisopropyl)aminopyridine)
- 1824468-79-2(2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride)
- 497246-99-8(1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine)
- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)
- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)
- 887214-55-3(2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide)
- 2229680-90-2(3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol)
- 2093164-42-0(tert-butyl N-3-(sulfamoylmethyl)phenylcarbamate)
- 1097822-39-3(2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid)
- 2138102-94-8(2-(3-amino-5-chlorophenyl)benzoic acid)
